(3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
“(3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with a complex structure. It contains a chlorophenyl group, a pyrrole ring, and a phenylmethyl group. The compound’s molecular formula is C~20~H~18~ClN~2~O.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.Molecular Structure Analysis
The compound’s molecular structure consists of three aromatic rings connected by a central carbon atom. The chlorophenyl group and the phenylmethyl group are attached to this central carbon. The pyrrole ring introduces heterocyclic properties.Chemical Reactions Analysis
Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, its functional groups (chlorophenyl, pyrrole, and phenylmethyl) could participate in various reactions.Physical And Chemical Properties Analysis
The compound’s physical properties, such as melting point, boiling point, solubility, and stability, would need to be experimentally determined. Its chemical properties would depend on its reactivity with other compounds.Scientific Research Applications
Antiviral Activity
- Results Summary : If similar to other indole derivatives, one might expect inhibitory activity with IC50 values in the low micromolar range against viruses like influenza A and Coxsackie B4 virus .
Anticancer Activity
- Results Summary : Potentially, the compound could exhibit cytotoxic effects, reducing cell viability in a dose-dependent manner .
Anticonvulsant and Antinociceptive Activity
- Results Summary : If the compound behaves similarly to related pyrrolidine derivatives, it might show promising ED50 values and protective index values, indicating effective seizure control and pain relief .
Kinase Inhibition
- Results Summary : Successful inhibition of target kinases could lead to potential applications in treating diseases like cancer .
Anti-HIV Activity
Safety And Hazards
As of now, there’s no available data on the safety profile or hazards associated with this compound. It’s essential to conduct toxicity studies and risk assessments.
Future Directions
Future research should focus on:
- Investigating the compound’s biological activity and potential applications.
- Developing efficient synthetic routes.
- Assessing its safety and environmental impact.
properties
IUPAC Name |
(3-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYXFWSPUNDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643480 | |
Record name | (3-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898790-01-7 | |
Record name | Methanone, (3-chlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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